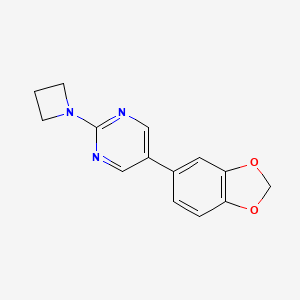
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine (2A5B), is a synthetic organic compound that has recently been gaining attention due to its potential applications in various scientific fields. 2A5B has been found to have a variety of biochemical and physiological effects, as well as advantageous features for laboratory experiments.
Scientific Research Applications
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine has been studied for its potential applications in a variety of scientific research fields. It has been used in the study of enzyme inhibitors, DNA-binding proteins, and cell-signaling pathways. It has also been used in the study of its effects on the metabolism of various drugs and toxins, as well as its potential use as an anti-cancer agent. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine is believed to act as an enzyme inhibitor, meaning that it binds to certain enzymes and prevents them from performing their normal functions. This inhibition can have a variety of effects, depending on which enzyme is being inhibited. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to the active site of the enzyme, which prevents the enzyme from performing its normal functions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including DNA-binding proteins, which can have effects on the cell-signaling pathways. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to affect the metabolism of certain drugs and toxins.
Advantages and Limitations for Lab Experiments
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it has a variety of biochemical and physiological effects, which makes it useful for studying a variety of different processes. However, this compound also has some limitations. It is difficult to synthesize in large quantities, and it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the study of 2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine. One potential direction is to further study its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, this compound could be studied for its potential applications in drug design and development, as well as for its potential use as an anti-cancer or anti-inflammatory agent. Finally, further research could be done to improve the synthesis process of this compound, as well as to develop new methods for using it in laboratory experiments.
Synthesis Methods
2-(azetidin-1-yl)-5-(2H-1,3-benzodioxol-5-yl)pyrimidine can be synthesized using a number of different methods. One of the most commonly used methods is the reaction of 1,3-dichloro-5-methyl-2-oxazolidinone with 2-chloro-5-methylpyrimidine in the presence of a base. This reaction yields a product with a yield of up to 95%. Other methods for synthesizing this compound include the reaction of 2-chloro-5-methylpyrimidine with 1,3-dichloro-5-methyl-2-oxazolidinone in the presence of a base, as well as the reaction of 1,3-dichloro-5-methyl-2-oxazolidinone with 2-chloro-5-methylpyrimidine in the presence of a base.
properties
IUPAC Name |
2-(azetidin-1-yl)-5-(1,3-benzodioxol-5-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-4-17(5-1)14-15-7-11(8-16-14)10-2-3-12-13(6-10)19-9-18-12/h2-3,6-8H,1,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMDJJIDKGPZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443039.png)
![9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443040.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443043.png)
![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)
![9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443054.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443064.png)
![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B6443101.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)
![1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one](/img/structure/B6443127.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)